molecular formula C24H36N4O3 B2733626 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 903304-71-2

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2733626
CAS No.: 903304-71-2
M. Wt: 428.577
InChI Key: UVIXCZVLCKSBQI-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that features a combination of cyclohexene, methoxyphenyl, and methylpiperazine groups

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: May exhibit pharmacological properties such as anti-inflammatory or anticancer activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the cyclohexene derivative: This can be achieved through the hydrogenation of cyclohexene.

    Attachment of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Incorporation of the methylpiperazine moiety: This can be done through nucleophilic substitution reactions.

    Formation of the oxalamide linkage: This is typically achieved through the reaction of oxalyl chloride with the amine groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The aromatic methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)ethyl)oxalamide
  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Uniqueness

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is unique due to the presence of both methoxyphenyl and methylpiperazine groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O3/c1-27-14-16-28(17-15-27)22(20-8-10-21(31-2)11-9-20)18-26-24(30)23(29)25-13-12-19-6-4-3-5-7-19/h6,8-11,22H,3-5,7,12-18H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIXCZVLCKSBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CCCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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